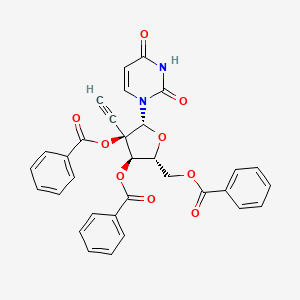
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule with multiple functional groups. The presence of the benzoyloxy group suggests that it might have aromatic properties. The dihydropyrimidinone group is a common motif in medicinal chemistry, often associated with biological activity.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound likely requires multi-step synthesis, involving the formation of the dihydropyrimidinone core, the introduction of the ethynyl group, and the attachment of the benzoyloxy and dibenzoate groups.Molecular Structure Analysis
The compound contains several chiral centers, as indicated by the (2R,3R,4R,5R) designation. This suggests that its synthesis and properties may be significantly influenced by stereochemistry.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the compound’s reactivity. However, the presence of the ethynyl group suggests potential for reactions involving the alkyne functionality.Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds with structural similarities to the specified chemical have been synthesized and characterized for various applications. For instance, Xiong Jing (2011) reported the synthesis of enantiomers with yields of 80-82%, using methods like 1H NMR, 13C NMR, IR, MS, and specific rotation for characterization Xiong Jing, 2011.
Bioactivity and Pharmacological Potential
- Some derivatives have shown potential in bioactivity studies. For instance, M. Song et al. (2023) isolated natural products from Portulaca oleracea L., including a compound with structural resemblance, and found anti-inflammatory and anticholinesterase bioactivities M. Song et al., 2023.
Novel Compounds Synthesis
- F. Valiyev et al. (2010) reported the synthesis of novel dinucleotide analogs using a new strategy, indicating the scope for creating new molecules with therapeutic potential F. Valiyev et al., 2010.
Antitumor Activities
- Xiong Jing (2011) synthesized compounds showing selective anti-tumor activities, highlighting the potential application in cancer treatment Xiong Jing, 2011.
UV and Structural Studies
- Ting Yao et al. (2013) conducted UV and structural studies on uracil derivatives, which might provide insights into the interactions and stability of similar compounds Ting Yao et al., 2013.
Influenza Virus Inhibition
- Manohar Sharma Vedula et al. (2010) identified a compound as a potent influenza virus inhibitor, showing the potential use of similar compounds in antiviral therapies Manohar Sharma Vedula et al., 2010.
Safety And Hazards
Without specific information, it’s hard to provide details on safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling and storing.
Zukünftige Richtungen
Future research could involve further exploration of the compound’s properties, potential uses, and methods of synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O9/c1-2-32(43-29(38)23-16-10-5-11-17-23)26(42-28(37)22-14-8-4-9-15-22)24(20-40-27(36)21-12-6-3-7-13-21)41-30(32)34-19-18-25(35)33-31(34)39/h1,3-19,24,26,30H,20H2,(H,33,35,39)/t24-,26-,30-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFXROOODBANA-YJDNVBHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)
![Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate](/img/structure/B2365426.png)
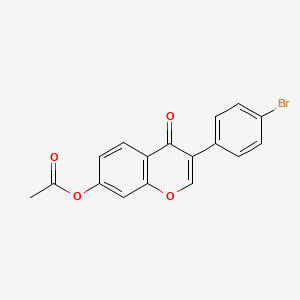
![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)
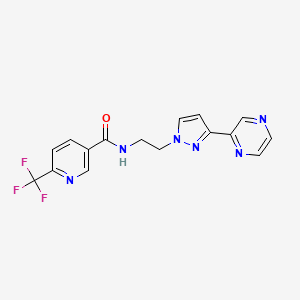
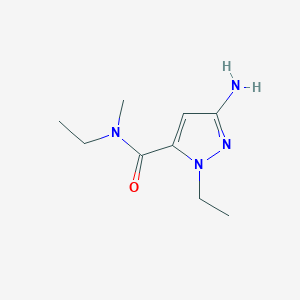
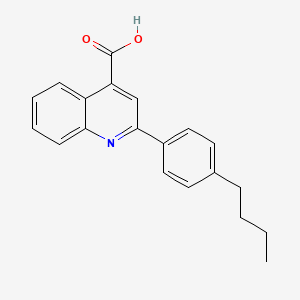
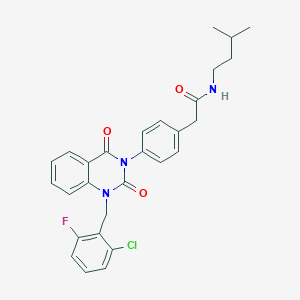
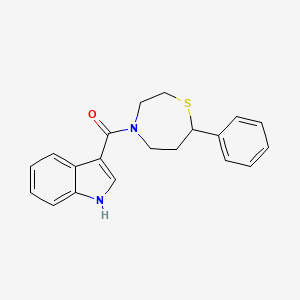
![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)
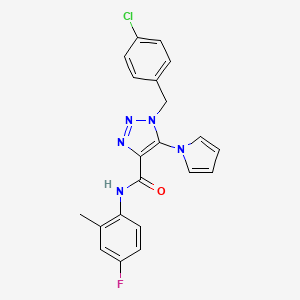
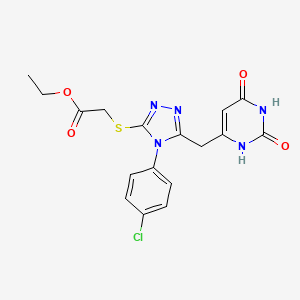
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)
![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)